N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Description
N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidin-5-one core substituted with an isopropyl group at position 7 and an N-benzhydryl acetamide moiety at position 3. This structure combines aromaticity (benzhydryl) with a polar, hydrogen-bond-capable thiazolo-pyrimidinone system, making it relevant for studies in medicinal chemistry and materials science. Its synthesis likely involves condensation and amidation steps, as inferred from analogous compounds (e.g., hydrolysis methods in ) .
Properties
IUPAC Name |
N-benzhydryl-2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-16(2)20-14-22(29)27-19(15-30-24(27)25-20)13-21(28)26-23(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,14,16,19,23H,13,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJKKCIHTKEDEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews existing literature on its synthesis, biological properties, structure-activity relationships (SAR), and therapeutic implications.
Synthesis and Characterization
The synthesis of N-benzhydryl derivatives typically involves the reaction of benzhydryl amines with various acylating agents. In the case of this compound, the compound is synthesized through a multi-step process involving thiazole and pyrimidine moieties, which are known for their diverse biological activities. The characterization of such compounds is usually performed using techniques like NMR spectroscopy and mass spectrometry to confirm their structures .
Pharmacological Profile
The biological activity of N-benzhydryl derivatives has been explored in various studies, highlighting their potential as therapeutic agents. Key findings include:
- Anticancer Activity : Some derivatives have shown promising anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance, modifications in the thiazole and pyrimidine rings have been linked to enhanced cytotoxicity against cancer cells .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases. This activity is often attributed to the modulation of inflammatory cytokines and pathways .
- Enzyme Inhibition : Certain derivatives have been identified as potent inhibitors of specific kinases (e.g., c-Kit/VEGFR-2), which play crucial roles in cancer progression and angiogenesis .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications at specific positions on the thiazole and pyrimidine rings significantly influence biological activity. For example:
- Substituents at the 7-position of the thiazole moiety enhance lipophilicity and receptor binding affinity.
- The presence of a benzhydryl group has been shown to increase selectivity towards certain biological targets, such as cannabinoid receptors .
Case Study 1: Anticancer Activity
A study investigated the efficacy of N-benzhydryl derivatives against breast cancer cell lines (MCF-7). Results indicated that specific compounds induced apoptosis through the activation of caspase pathways. The most effective derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation induced by lipopolysaccharides (LPS), N-benzhydryl derivatives demonstrated a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests a potential for these compounds in managing inflammatory conditions .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N-benzhydryl-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide exhibit significant antimicrobial activity. For example:
- Antitubercular Activity : Studies have shown that derivatives of thiazolo-pyrimidines can inhibit Mycobacterium tuberculosis growth with IC50 values ranging from 1.35 to 2.18 μM for potent analogs .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Mechanism of Action : Similar compounds have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation. The presence of specific substituents can enhance selectivity against cancer cell lines .
Antitubercular Activity Study
A study evaluated various substituted thiazolo-pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally related to this compound. The findings indicated that modifications in the side chains significantly affected antimicrobial potency.
Cytotoxicity Assessment
Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) showed that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in medicinal applications .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The thiazolo[3,2-a]pyrimidinone core is conserved across derivatives, but substituents critically influence properties. Key structural analogs include:
Table 1: Core Structural Parameters of Thiazolo[3,2-a]pyrimidinone Derivatives
*Estimated based on conserved core geometry in .
The benzhydryl group introduces steric bulk and aromaticity, contrasting with the smaller isobutyl group in ’s analog or the polar carboxylic acid in . These differences impact molecular packing, as hydrogen-bonding patterns (e.g., Etter’s graph set analysis) vary with substituent electronic profiles .
Substituent Effects on Physicochemical Properties
Table 2: Substituent-Driven Property Comparisons
The benzhydryl group’s aromaticity increases lipophilicity and reduces solubility compared to isobutyl or carboxylic acid derivatives. This suggests divergent applications: benzhydryl derivatives may favor membrane permeability in drug design, while carboxylic acid analogs () are better suited for aqueous systems .
Functional and Optical Properties
Thiazolo[3,2-a]pyrimidinone derivatives exhibit fluorescence when conjugated with fluorophores like TPDCA or TPCA ().
Table 3: Optical Properties of Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
